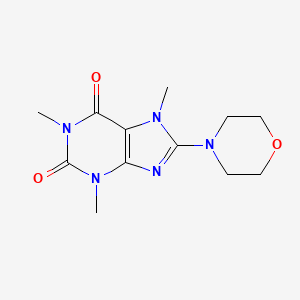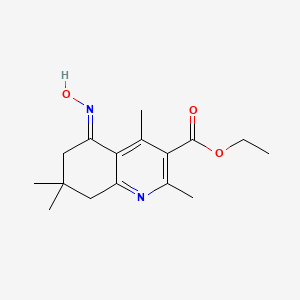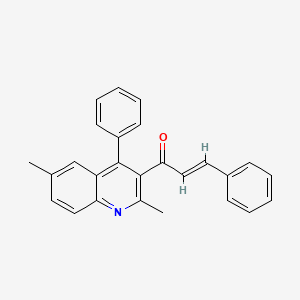![molecular formula C16H13N3O2 B3893475 3-(2-furyl)-1-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B3893475.png)
3-(2-furyl)-1-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-furyl)-1-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-2-propen-1-one, also known as FPTP, is a compound that has been widely studied for its potential use in scientific research. This molecule is a derivative of chalcone and has been found to possess various biological activities, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 3-(2-furyl)-1-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-2-propen-1-one is not yet fully understood. However, it has been found to interact with various cellular targets, including enzymes and receptors. This interaction can lead to changes in cellular processes, such as cell growth and differentiation, and can ultimately result in the observed biological effects of this compound.
Biochemical and Physiological Effects
This compound has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes. These effects make it a promising candidate for further research in the fields of cancer treatment and anti-inflammatory therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-furyl)-1-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-2-propen-1-one in lab experiments is its relatively simple synthesis method. Additionally, its wide range of biological activities makes it a versatile compound that can be used in various types of experiments. However, one limitation of using this compound is that its mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research involving 3-(2-furyl)-1-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-2-propen-1-one. One area of interest is its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells. Additionally, further research could be conducted to better understand the mechanism of action of this compound, which could lead to the development of new drugs and therapies. Finally, research could be conducted to investigate the potential use of this compound in the treatment of inflammatory diseases, as it has been found to possess anti-inflammatory properties.
Aplicaciones Científicas De Investigación
3-(2-furyl)-1-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-2-propen-1-one has been studied extensively for its potential use in scientific research. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. These properties make it a promising candidate for further research in the fields of medicine, pharmacology, and biochemistry.
Propiedades
IUPAC Name |
(Z)-3-(furan-2-yl)-1-[4-(5-methyltriazol-1-yl)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-12-11-17-18-19(12)14-6-4-13(5-7-14)16(20)9-8-15-3-2-10-21-15/h2-11H,1H3/b9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBKDJTUJQMVAK-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=NN1C2=CC=C(C=C2)C(=O)/C=C\C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B3893406.png)
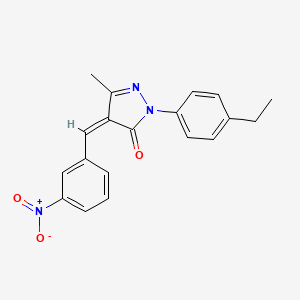
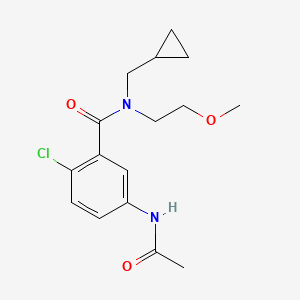
![4-[4-(4-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3893423.png)
![5-amino-3-{1-cyano-2-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]vinyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3893428.png)
![N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-phenylacrylamide](/img/structure/B3893434.png)
![5-amino-3-[1-cyano-2-(2,5-dimethoxyphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3893438.png)
![4-[4-(4-methoxy-3-nitrobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3893447.png)
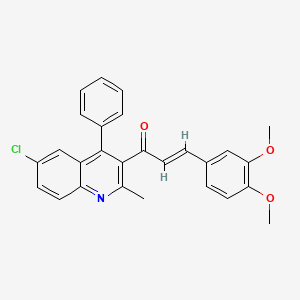

![1-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}-3-(2-furyl)-2-propen-1-one](/img/structure/B3893482.png)
